molecular formula C10H12BrNO2 B13861626 2-Bromo-6-(oxolan-3-ylmethoxy)pyridine

2-Bromo-6-(oxolan-3-ylmethoxy)pyridine

Katalognummer: B13861626
Molekulargewicht: 258.11 g/mol
InChI-Schlüssel: SIMOUDVOOUMDJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-(oxolan-3-ylmethoxy)pyridine is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound features a bromine atom at the 2-position and an oxolan-3-ylmethoxy group at the 6-position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(oxolan-3-ylmethoxy)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 6-(oxolan-3-ylmethoxy)pyridine. The reaction typically employs bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(oxolan-3-ylmethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines with different functional groups replacing the bromine atom.

    Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

    Oxidation and Reduction: Products include carbonyl compounds or alcohols, respectively.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-(oxolan-3-ylmethoxy)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Materials Science: The compound can be used in the synthesis of functional materials, such as organic semiconductors or liquid crystals, due to its unique structural features.

    Chemical Biology: The compound can be used as a probe or ligand in chemical biology studies to investigate biological pathways and molecular interactions.

    Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(oxolan-3-ylmethoxy)pyridine depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and oxolan-3-ylmethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, or coordination with metal ions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-6-(oxolan-3-ylmethoxy)pyridine is unique due to the presence of both the bromine atom and the oxolan-3-ylmethoxy group. This combination imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, and potential for diverse applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C10H12BrNO2

Molekulargewicht

258.11 g/mol

IUPAC-Name

2-bromo-6-(oxolan-3-ylmethoxy)pyridine

InChI

InChI=1S/C10H12BrNO2/c11-9-2-1-3-10(12-9)14-7-8-4-5-13-6-8/h1-3,8H,4-7H2

InChI-Schlüssel

SIMOUDVOOUMDJB-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1COC2=NC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.